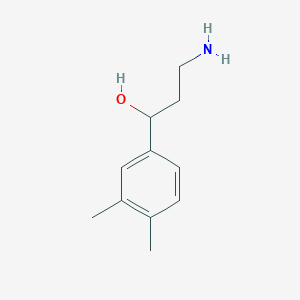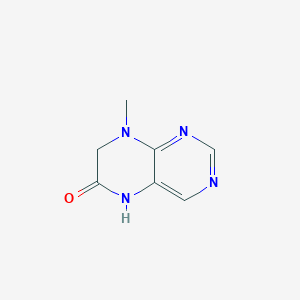
3-アミノ-1-(3,4-ジメチルフェニル)プロパン-1-オール
概要
説明
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain
科学的研究の応用
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3,4-dimethylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 3,4-dimethyl-β-nitrostyrene.
Reduction: The nitro group in 3,4-dimethyl-β-nitrostyrene is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydroxylation: The final step involves the hydroxylation of the intermediate to yield 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: 3-(3,4-Dimethylphenyl)propanal.
Reduction: 3-(3,4-Dimethylphenyl)propane.
Substitution: N-acyl derivatives.
作用機序
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation, affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Amino-1-propanol: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less bioactive.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of a primary amino group, altering its reactivity and solubility.
3-Amino-2,2-dimethyl-1-propanol: Has additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its hydrophobicity and potential interactions with hydrophobic biological targets. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRDNIICOHCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)

![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)

amine](/img/structure/B1526963.png)





![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)

